2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine
CAS No.: 960535-43-7
Cat. No.: VC5863339
Molecular Formula: C6H2Cl2N2S
Molecular Weight: 205.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 960535-43-7 |
|---|---|
| Molecular Formula | C6H2Cl2N2S |
| Molecular Weight | 205.06 |
| IUPAC Name | 2,6-dichloro-[1,3]thiazolo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C6H2Cl2N2S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H |
| Standard InChI Key | NSOMSBHAMKHHNR-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1SC(=N2)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
2,6-Dichloro- thiazolo[4,5-b]pyridine belongs to the class of fused bicyclic heterocycles, combining a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The chlorine atoms at the 2 and 6 positions of the pyridine moiety introduce significant electronic effects, enhancing the compound’s reactivity and interaction with biological targets .
The molecular formula is C₆H₂Cl₂N₂S, with a molar mass of 205.07 g/mol. X-ray crystallographic studies of analogous thiazolo[4,5-b]pyridines reveal planar aromatic systems, with bond lengths and angles consistent with delocalized π-electron systems . The chlorine atoms contribute to a dipole moment oriented toward the pyridine ring, facilitating electrophilic substitution reactions at the 4-position of the thiazole ring.
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of 2,6-dichloro-[1, thiazolo[4,5-b]pyridine derivatives often begins with halogenated pyridine precursors. A notable method involves:
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Chlorination of Pyridine Derivatives: Initial chlorination at the 2 and 6 positions of pyridine using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) .
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Cyclization with Sulfur-Containing Reagents: Reaction with thiourea or carbon disulfide under basic conditions to form the thiazole ring .
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Lewis Acid-Catalyzed Reduction: Tris(pentafluorophenyl)borane [B(C₆F₅)₃] mediates the reduction of intermediate thiazolo[4,5-b]pyridines to dihydro analogs, though this step is optional depending on the target application .
For example, the synthesis of 6-bromo-5-(2-tolyl)-2,3-dihydrothiazolo[4,5-b]pyridine involves a BH₃-mediated reduction followed by bromination, achieving yields of 54–66% . Adapting this method for chlorination could yield the dichloro variant.
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at the 2 and 6 positions requires careful control of reaction conditions.
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Stability of Intermediates: Thiazolo[4,5-b]pyridine intermediates are prone to decomposition under acidic or oxidative conditions, necessitating inert atmospheres and low temperatures .
Physicochemical Properties
| Property | Value/Description | Impact of Chlorine Substituents |
|---|---|---|
| LogP | ~2.8 (predicted) | Increased lipophilicity enhances membrane permeability. |
| Water Solubility | <0.1 mg/mL | Low solubility necessitates formulation with surfactants. |
| Melting Point | 180–185°C (estimated) | Higher than non-halogenated analogs due to crystallinity. |
| pKa | ~3.5 (pyridine ring) | Electron-withdrawing Cl atoms increase acidity. |
Comparative studies of thiazolo[4,5-b]pyridines reveal that chlorination reduces basicity by 0.5–1.0 pKa units relative to non-chlorinated analogs .
Biological Activities and Mechanisms
Herbicidal Activity
2,6-Dichloro- thiazolo[4,5-b]pyridine derivatives exhibit potent herbicidal effects by inhibiting acyl-ACP thioesterase, a key enzyme in fatty acid biosynthesis. Greenhouse trials demonstrate:
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Preemergence Control: 80–90% inhibition of grass weeds (e.g., Lolium rigidum) at 250 g/ha .
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Selectivity: Partial crop safety in wheat and corn at doses below 500 g/ha .
Industrial and Agricultural Applications
Agrochemical Development
The compound’s herbicidal activity positions it as a lead structure for novel herbicides. Key advantages include:
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Broad-Spectrum Activity: Effective against dicot and monocot weeds.
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Low Environmental Persistence: Half-life of <7 days in soil, reducing ecological impact .
Pharmaceutical Research
Preliminary studies suggest interactions with sphingosine-1-phosphate (S1P) receptors, implicating potential roles in immunomodulation and cancer therapy .
Comparative Analysis with Related Heterocycles
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